molecular formula C13H15N3O2 B7531207 N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide

Cat. No. B7531207
M. Wt: 245.28 g/mol
InChI Key: DEBSDIMCJPMKSN-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has been shown to have potential therapeutic applications in cancer treatment, as well as in other diseases such as HIV and inflammatory disorders.

Mechanism of Action

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide targets HDACs, specifically class I and II HDACs. By inhibiting these enzymes, N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide leads to an increase in histone acetylation, which promotes a more open chromatin structure and increased gene expression. This can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits tumor growth. It has also been shown to have anti-inflammatory effects in vitro, and to inhibit viral replication in HIV-infected cells. N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide has been shown to have a favorable pharmacokinetic profile in animal studies, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its specificity for HDACs and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its relatively low potency compared to other HDAC inhibitors, and its potential for off-target effects on other enzymes.

Future Directions

There are several potential future directions for research on N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide. One area of interest is in combination therapies with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is in developing more potent analogs of N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanisms of action of N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide can be synthesized through several methods, including a one-pot reaction of 2-aminonicotinic acid, 3,5-dimethyl-4-nitropyridine, and ethyl acetoacetate, followed by cyclization and deprotection steps. Other methods involve the use of different starting materials and reagents, but all involve a similar cyclization step to form the oxazole ring.

Scientific Research Applications

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other treatments such as chemotherapy and radiation therapy. N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide has also been studied for its potential use in treating HIV, as it has been shown to inhibit viral replication in vitro.

properties

IUPAC Name

N,3,5-trimethyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(10(2)18-15-9)13(17)16(3)8-11-6-4-5-7-14-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBSDIMCJPMKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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